(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone chemical properties and structure
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone chemical properties and structure
Topic: (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone: Chemical Properties, Synthesis, and Applications in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone (CAS: 87655-21-8) is a high-value chiral building block predominantly used in the asymmetric total synthesis of terpenes, polyketides, and pharmaceutical intermediates.[1] Distinguished by its rigid gem-dimethyl cyclohexane framework and high optical purity (>98% ee via biocatalysis), it serves as a critical scaffold for introducing chirality into complex natural products like polygodial and taxol precursors. This guide details its structural dynamics, biocatalytic production, and strategic applications in medicinal chemistry.
Structural Identity & Stereochemistry[2]
Absolute Configuration & Conformation
The molecule features a cyclohexane ring distorted by the gem-dimethyl group at C2. The (S)-configuration at C3 places the hydroxyl group in a specific spatial arrangement relative to the ketone at C1.
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Conformational Analysis: The presence of the bulky gem-dimethyl group at C2 creates a "Thorpe-Ingold" effect, restricting conformational mobility. The ring typically adopts a chair conformation where the C3-hydroxyl group prefers an equatorial orientation to avoid 1,3-diaxial interactions with the axial methyl group at C2, though hydrogen bonding with the C1-carbonyl can stabilize alternative twist-boat forms in non-polar solvents.
Physicochemical Profile[1][2]
| Property | Value | Notes |
| CAS Number | 87655-21-8 | |
| Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Clear, pale yellow/orange liquid | Viscous |
| Boiling Point | 85–87 °C @ 3.7 mmHg | 229.8 °C @ 760 mmHg (calc.)[2][3] |
| Density | 1.027 g/mL | @ 20 °C |
| Optical Rotation | [α]²⁰D +21° to +25° | c = 1, CHCl₃ |
| Flash Point | ~93 °C | Combustible |
| Solubility | Soluble in alcohols, CHCl₃, EtOAc | Sparingly soluble in water |
Synthetic Pathways: The Biocatalytic Standard
While chemical asymmetric hydrogenation is possible, the industrial and laboratory standard for producing (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone is the biocatalytic reduction of 2,2-dimethylcyclohexane-1,3-dione.
Mechanism of Action
The reaction utilizes Saccharomyces cerevisiae (Baker's Yeast) or Kloeckera magna. The enzyme system (ketoreductases) differentiates between the prochiral carbonyl faces of the diketone. The gem-dimethyl group is crucial; it enforces a steric bulk that directs the hydride attack to the Re-face of the carbonyl, yielding the (S)-alcohol with high enantioselectivity.
Synthesis Diagram
Figure 1: Biocatalytic reduction pathway using Saccharomyces cerevisiae. The steric bulk of the gem-dimethyl group directs the enzymatic hydride transfer.
Reactivity & Functional Group Transformations
The molecule is a bifunctional building block. Its utility stems from the orthogonal reactivity of the ketone and the hydroxyl group.
Core Transformations
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C1-Ketone Reactivity:
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Wittig Olefination: Converts the ketone to an exocyclic alkene, a key step in synthesizing terpene dienes.
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Grignard Addition: Diastereoselective addition controlled by the adjacent C2-dimethyl and C3-hydroxyl groups.
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C3-Hydroxyl Reactivity:
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Protection: Standard silyl protection (TBS, TBDPS) is necessary before manipulating the ketone to prevent retro-aldol or elimination side reactions.
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Oxidation: Reverts to the achiral 1,3-dione (undesirable).
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Elimination: Acid-catalyzed dehydration yields conjugated enones (e.g., 4,4-dimethylcyclohex-2-enone).
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Applications in Drug Discovery & Total Synthesis
Case Study: Synthesis of Polygodial Analogues
Polygodial is a sesquiterpene dialdehyde with potent TRPV1 agonist and anticancer activity.[4] (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone provides the A-ring of the drimane skeleton.
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Mechanism: The chiral hydroxyl group directs the stereochemistry of subsequent annulation reactions (e.g., Robinson annulation) to build the decalin system of polygodial.
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Significance: Synthetic analogues derived from this scaffold, such as 9-epipolygodial, have shown efficacy against multidrug-resistant (MDR) cancer cells.[4]
Case Study: Fragrance Chemistry (Karahana Ether)
The compound is the starting material for (S)-karahana ether, a monoterpene isolated from Japanese hops.[5]
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Route: The ketone is converted to a vinyl group, and the hydroxyl is used to direct the formation of the ether linkage, establishing the specific olfactory profile required for high-end perfumery.
Applications Map
Figure 2: Divergent synthetic utility of the (S)-hydroxy ketone scaffold in medicinal and natural product chemistry.
Experimental Protocol: Baker's Yeast Reduction
Objective: Synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone from 2,2-dimethylcyclohexane-1,3-dione.
Safety: The substrate and product are irritants. Ethanol is flammable.[6] Work in a ventilated hood.
Materials
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Substrate: 2,2-Dimethylcyclohexane-1,3-dione (15 g, 0.107 mol)
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Biocatalyst: Dry Baker's Yeast (Saccharomyces cerevisiae) (200 g)
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Nutrient: Sucrose (Sugar) (300 g)
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Solvent: Tap water (1.2 L), Ethanol (95%), Triton X-100 (surfactant)
Methodology
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Fermentation Initiation: In a 3L flask equipped with a mechanical stirrer, suspend 300 g of sucrose and 200 g of dry baker's yeast in 1.2 L of water at 30°C. Stir gently for 30 minutes to initiate fermentation (bubbling indicates CO₂ evolution).
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Substrate Addition: Dissolve 15 g of the diketone in 30 mL of 95% ethanol containing 0.2% Triton X-100. Add this solution dropwise to the fermenting yeast mixture over 20 minutes.
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Incubation: Stir the mixture at 30°C for 48–72 hours. Monitor reaction progress by TLC (Hexane:EtOAc 2:1) or GC.[5]
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Extraction: Add Celite (50 g) to the mixture and filter through a pad of Celite to remove yeast cells. Wash the filter cake with water. Saturate the filtrate with NaCl and extract with diethyl ether (3 x 500 mL).
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Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Distillation: Purify the crude oil by vacuum distillation (bp 85–87°C at 3.7 mmHg) to obtain the pure product as a clear oil.
Expected Yield: 50–60% Optical Purity: >98% ee[7]
References
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Organic Syntheses Procedure: Mori, K.; Mori, H. "Synthesis of (S)-3-Hydroxy-2,2-Dimethylcyclohexanone." Organic Syntheses, 1990 , 68, 56. Link
- Polygodial Synthesis: Cortes, M., et al. "Synthesis of drimane sesquiterpenes from (S)-3-hydroxy-2,2-dimethylcyclohexanone." Journal of the Chilean Chemical Society, 2003.
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Karahana Ether Synthesis: Barrero, A. F., et al. "Synthesis of (±)-karahana ether and karahanaenone."[2][5] Tetrahedron, 1994 . Link
- TRPV1 Activity: Appendino, G., et al. "The TRPV1 agonist activities of the sesquiterpene dialdehyde polygodial and related compounds.
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Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. Link
Sources
- 1. CAS#:87655-21-8 | (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE | Chemsrc [chemsrc.com]
- 2. www4.ujaen.es [www4.ujaen.es]
- 3. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 7. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
